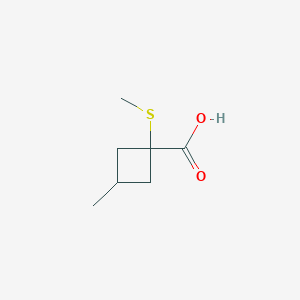

3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C7H12O2S |

|---|---|

Molecular Weight |

160.24 g/mol |

IUPAC Name |

3-methyl-1-methylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O2S/c1-5-3-7(4-5,10-2)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

SWOFYFOABPOCFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(C(=O)O)SC |

Origin of Product |

United States |

Preparation Methods

Esterification and Amidation as Intermediate Steps

Esterification of cyclobutane carboxylic acids to form methyl or ethyl esters is a common preparatory step to facilitate subsequent functionalization. Amidation can also be used for protection or modification before final hydrolysis to the acid.

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| Esterification | Acid + Alcohol | Acid catalyst (e.g., H2SO4), reflux | Protects acid, improves solubility |

| Nucleophilic substitution | Halide + methylthiolate | Base (e.g., NaH), polar aprotic solvent | Introduces methylsulfanyl group |

| Hydrolysis | Ester + Base | Aqueous NaOH, heat | Regenerates carboxylic acid |

These steps are adapted from general cyclobutane carboxylic acid chemistry and can be optimized for the methylsulfanyl derivative.

Challenges and Considerations in Synthesis

- Regioselectivity : Achieving selective substitution at the 1- and 3-positions on the cyclobutane ring requires careful control of reaction conditions and choice of directing groups.

- Ring strain : The inherent strain in the cyclobutane ring affects reactivity and may lead to side reactions or ring-opening under harsh conditions.

- Sulfur chemistry : Methylsulfanyl groups can be sensitive to oxidation; protecting group strategies or mild reaction conditions are preferred.

- Availability of precursors : Some intermediates may require multistep synthesis themselves, impacting overall yield and scalability.

Summary Table of Preparation Methods

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution on halide intermediates | Introduce methylsulfanyl group via methylthiolate | Straightforward, adaptable | Requires halide precursor, regioselectivity issues |

| Esterification followed by substitution and hydrolysis | Protect acid as ester, functionalize, then deprotect | Improves solubility and handling | Additional steps increase complexity |

| Photochemical [2+2] cycloaddition | Build cyclobutane ring from olefins | Direct ring formation, stereoselective | Limited to suitable olefins, complex mixtures possible |

| C–H Functionalization techniques | Direct functionalization of cyclobutane C–H bonds | Avoids pre-functionalization | Requires advanced catalysts, substrate-specific |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include cyclobutane carboxylic acids with variations in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Comparison of Cyclobutane Carboxylic Acid Derivatives

Key Differences and Implications

Substituent Effects: Methylsulfanyl vs. Fluorinated vs. Sulfur-Containing Groups: The difluoropropyl group in 1-(3,3-difluoropropyl)cyclobutane-1-carboxylic acid () increases electronegativity and metabolic stability compared to the methylsulfanyl group, which may participate in redox reactions .

Rigidity and Applications :

- Cyclobutane derivatives like E7/Z7 are used in hydrocarbon peptide stapling to stabilize α-helical structures in peptides . The target compound’s sulfur group could enable disulfide bridging or metal coordination, expanding its utility in bioconjugation.

Synthetic Accessibility: The synthesis of methyl 1-(methylamino)cyclobutanecarboxylate () involves toluenesulfonate-mediated steps, suggesting that introducing sulfur groups may require thiol-ene chemistry or nucleophilic substitution .

Biological Activity

3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane structure, which includes a carboxylic acid functional group and a methylsulfanyl substituent. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula: C_7H_{12}O_2S

- Molecular Weight: Approximately 160.23 g/mol

- Structural Features:

- Cyclobutane ring

- Carboxylic acid group

- Methylsulfanyl group

The presence of the methylsulfanyl group enhances the compound's reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is primarily attributed to its interaction with various biomolecules. Key mechanisms include:

- Enzyme Inhibition: The methylsulfanyl group may interact with enzyme active sites, potentially inhibiting their function.

- Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function.

- Biochemical Pathways: Initial studies suggest that this compound may modulate pathways relevant to inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid exhibits antimicrobial activity. For instance, it has been studied for its potential to inhibit the growth of various bacterial strains, suggesting its application in developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. Notably, the compound showed selective cytotoxicity against human melanoma (A375) and lung adenocarcinoma (A549) cell lines, with IC50 values indicating effective inhibition at low concentrations (IC50 < 10 µM for A375) .

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 5.7 |

| A549 (Lung Adenocarcinoma) | <10 |

| Hela (Cervical Carcinoma) | Not significant |

Study on Antimicrobial Activity

In a recent study, 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of the compound on different cancer cell lines using an MTT assay. The findings revealed a dose-dependent response, highlighting the compound's potential for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid | Lacks methyl group on cyclobutane | Limited studies on bioactivity |

| 3,3-Difluoro-1-(methylsulfanyl)methylcyclobutane-1-carboxylic acid | Contains fluorine atoms | Altered chemical properties |

| Rac-(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid | Similar structure but different stereochemistry | Notable interactions with proteins |

The unique combination of functional groups in 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid contributes to its distinct biological activities compared to these similar compounds .

Q & A

Q. What are the common synthetic routes for 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step organic reactions, such as cyclization of cyclobutanone precursors followed by functionalization. Key steps include:

- Cyclobutane Ring Formation : Use of [2+2] photocycloaddition or acid-catalyzed cyclization of ketones .

- Functional Group Introduction : Methylsulfanyl and carboxylic acid groups are added via nucleophilic substitution or oxidation reactions .

- Optimization : Temperature control (e.g., reflux conditions for esterification), catalyst selection (e.g., sulfuric acid for esterification), and purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing the structure of 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid?

- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclobutane ring integrity .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address challenges related to stereochemical control during the synthesis of derivatives of 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid?

- Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts or metal complexes) to direct stereochemistry during cyclobutane formation .

- Diastereomer Separation : Employ chiral stationary phases in HPLC or exploit differential solubility in diastereomeric salt formation .

- Computational Modeling : Predict preferred stereochemical outcomes using DFT calculations to guide synthetic design .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound?

- Validation Assays : Conduct orthogonal assays (e.g., surface plasmon resonance vs. enzyme inhibition) to confirm target binding .

- Structural Dynamics Studies : Use molecular dynamics simulations to assess conformational flexibility, which may explain discrepancies in activity .

- Metabolite Profiling : Identify in vivo degradation products that could alter observed bioactivity .

Q. How does the methylsulfanyl group influence the compound’s reactivity and interaction with biological targets?

- Electronic Effects : The sulfur atom’s electronegativity modulates electron density on the cyclobutane ring, affecting nucleophilic/electrophilic reactivity .

- Biological Interactions : The thioether group may engage in hydrophobic interactions or act as a hydrogen bond acceptor in enzyme active sites (e.g., observed in protease inhibition studies) .

- Comparative Studies : Replace methylsulfanyl with methoxy or hydroxyl groups to isolate its contribution to binding affinity .

Methodological Considerations

Q. What purification techniques are most suitable for isolating 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid from complex reaction mixtures?

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Assess thermal stability in simulated biological environments .

- Metabolite Identification : Use LC-MS/MS to track hydrolysis or oxidation products in liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.